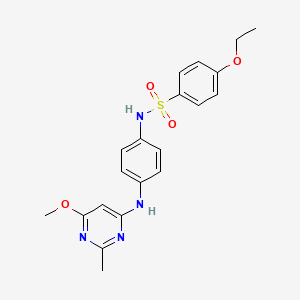![molecular formula C11H8N4O2 B2659259 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile CAS No. 91136-08-2](/img/structure/B2659259.png)
4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile” is a chemical compound that contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The compound also contains a benzonitrile group .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis process for “4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile” was not found in the search results.
Molecular Structure Analysis
The molecular structure of “4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile” can be represented by the InChI code: 1S/C11H9N3/c12-8-10-2-4-11(5-3-10)9-14-7-1-6-13-14/h1-7H,9H2 . This indicates that the compound has 11 carbon atoms, 9 hydrogen atoms, and 3 nitrogen atoms .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Microbially Mediated Abiotic Formation of Transformation Products
Research demonstrates the potential for microbially mediated abiotic transformation of sulfamethoxazole (SMX), a sulfonamide drug, under denitrifying conditions. This process leads to the formation of transformation products (TPs), including compounds structurally related to 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile. This study underlines the importance of considering transformation products in environmental studies and improving understanding of SMX behavior in water treatment processes (Nödler et al., 2012).
Synthesis and Structural Studies of Metal Complexes
Another study explores the synthesis and characterization of platinum group metal complexes using ligands derived from 3-(2-pyridyl)pyrazole with a pendant nitrile group, which shares a functional group with 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile. These complexes have been studied for their structural properties through spectral and X-ray diffraction analyses, suggesting potential applications in catalysis and materials science (Sairem et al., 2012).
Reactivity Studies with Functionally Substituted N-alkylazoles
A study on the reactivity of compounds structurally similar to 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile, specifically 1-(3,5-dimethylpyrazol-1-yl)acetone, with electrophilic reagents, demonstrates the versatility of these compounds in synthesizing a variety of substituted new pyrazoles. This research highlights the synthetic utility of N-alkylazoles in creating diverse organic compounds (Mohamed et al., 2001).
Antimicrobial and Antineoplastic Activities of 4-Diazopyrazole Derivatives
Research into 4-diazopyrazole derivatives, related to the chemical structure of interest, reveals their potential in antimicrobial and antineoplastic applications. Despite lacking anti-HIV and antimicotic activities, these compounds show promise against tumor cell lines and gram-positive bacteria, indicating a potential pathway for developing new therapeutic agents (Daidone et al., 1998).
Synthesis and Application as Dyes
A study on the facile synthesis of pyrazolo[1,5-a]pyrimidine heterocyclic disazo dyes, which could involve intermediates or methodologies related to 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile, explores their solvatochromic behavior in various solvents. This research not only showcases the synthetic accessibility of such compounds but also their potential application in dyeing polyester fibers, indicating their significance in material science and industrial applications (Tsai & Wang, 2007).
Eigenschaften
IUPAC Name |
4-[(4-nitropyrazol-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-5-9-1-3-10(4-2-9)7-14-8-11(6-13-14)15(16)17/h1-4,6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCKPHGJASSAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S)-1-Phenylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2659177.png)





![2-{[(2-aminoethyl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B2659188.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2659191.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-((3-methylquinoxalin-2-yl)thio)ethanone](/img/structure/B2659192.png)
![2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2659193.png)
![3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one](/img/structure/B2659195.png)


![2-(2-(Diethylamino)ethyl)-1-(4-ethoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2659199.png)